

An In-depth Technical Guide to 3-Methoxypropanoic Acid (CAS: 2544-06-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanoic acid (CAS number 2544-06-1) is a carboxylic acid and ether functionalized molecule that serves as a versatile building block in organic synthesis.^[1] Its utility spans various research and development areas, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[2] Notably, it has been identified as a key building block in the synthesis of bioactive molecules, including potential antiviral and anticancer agents.^[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a discussion of its potential, though not yet fully elucidated, biological relevance.

Chemical and Physical Properties

3-Methoxypropanoic acid is a colorless to pale yellow liquid with a slightly sweet odor.^[1] It is soluble in water and polar organic solvents, which contributes to its utility in a range of chemical reactions.^[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Methoxypropanoic Acid**

| Property | Value | Source(s) |
|---------------------------------------|---|-----------|
| CAS Number | 2544-06-1 | [1][3][4] |
| Molecular Formula | C ₄ H ₈ O ₃ | [1][3] |
| Molecular Weight | 104.10 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 116 °C at 9 mmHg | [4] |
| Density | 1.108 g/mL at 25 °C | [4] |
| Refractive Index (n _{20/D}) | 1.420 | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| SMILES | COCCC(=O)O | [1][3] |
| InChI | InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | [1][4] |
| LogP | 0.1075 | [3] |
| Topological Polar Surface Area (TPSA) | 46.53 Å ² | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |

Experimental Protocols

Two plausible synthetic routes for **3-methoxypropanoic acid** are presented below. The first is a two-step process involving the Michael addition of methanol to methyl acrylate followed by hydrolysis. The second is the oxidation of 3-methoxy-1-propanol.

Synthesis via Michael Addition and Hydrolysis

This protocol is based on the well-established Michael addition of an alcohol to an α,β -unsaturated ester, followed by standard ester hydrolysis.

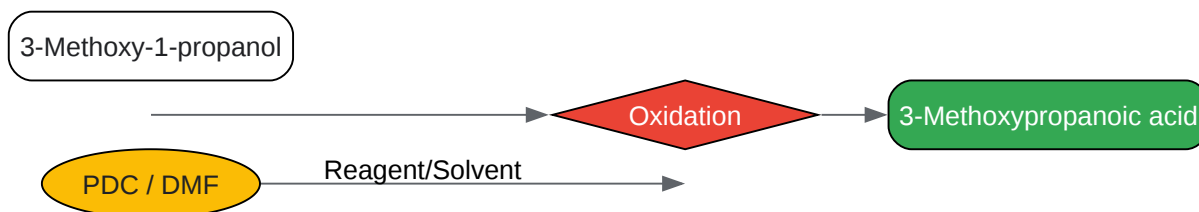
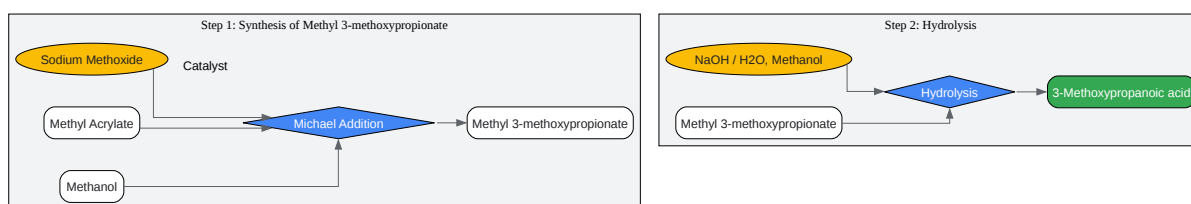
Step 1: Synthesis of Methyl 3-methoxypropionate

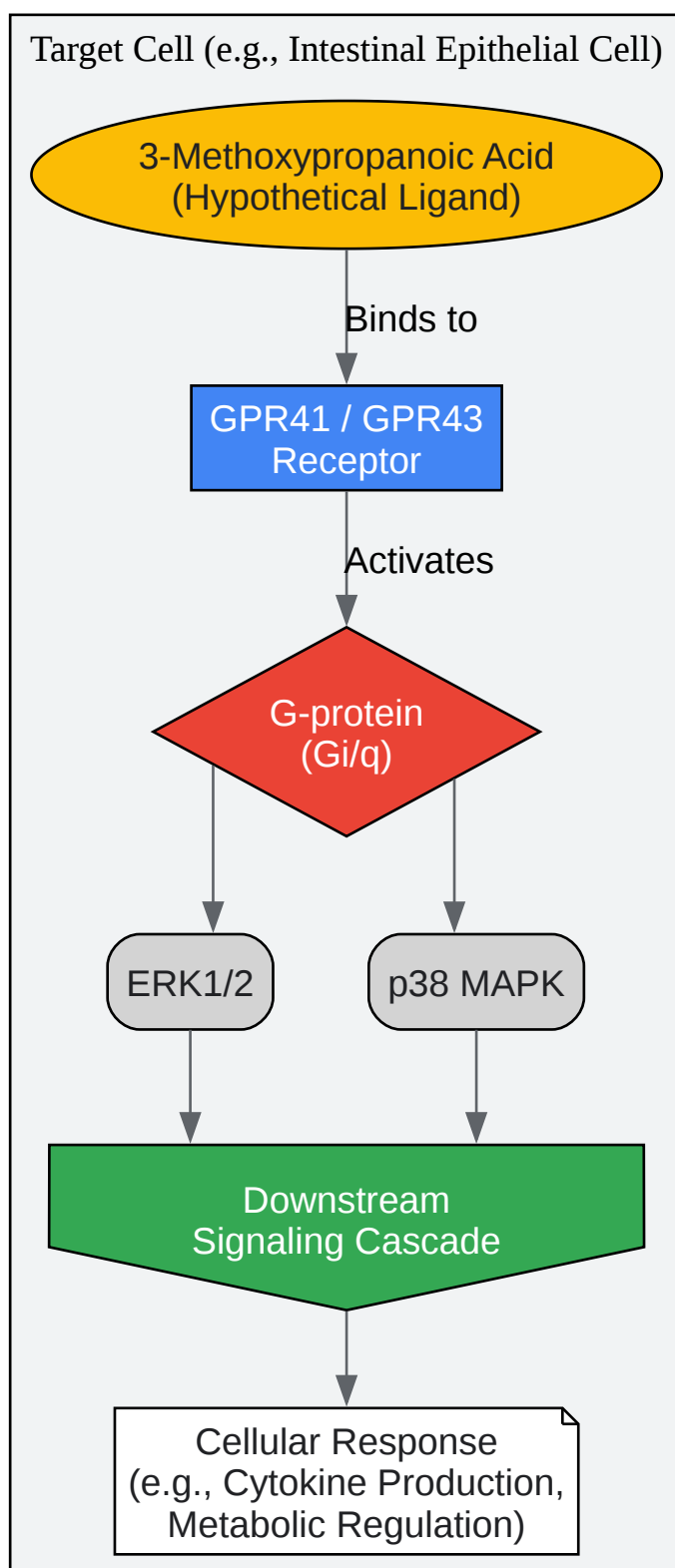
- Materials: Methanol, Methyl Acrylate, Sodium Methoxide (catalyst), Sulfuric Acid or Phosphoric Acid (for neutralization).
- Procedure:
 - In a well-ventilated fume hood, charge a reactor with the required amount of methanol and the catalyst, sodium methoxide. The molar ratio of methanol to methyl acrylate should be in the range of 2.0-3.0:1.
 - Under vigorous stirring, slowly add methyl acrylate to the reactor. The addition should be carried out over an extended period (e.g., at least 10 hours) to control the exothermic reaction.
 - Maintain the reaction temperature between 45-60 °C and continue stirring for an additional 2-6 hours after the addition is complete.
 - After the reaction, cool the mixture and neutralize the catalyst by the slow addition of concentrated sulfuric acid or 85% phosphoric acid, ensuring the temperature does not exceed 35 °C.
 - The crude methyl 3-methoxypropionate can be purified by distillation.

Step 2: Hydrolysis of Methyl 3-methoxypropionate to **3-Methoxypropanoic Acid**

- Materials: Methyl 3-methoxypropionate, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water, Methanol (co-solvent), Hydrochloric Acid (HCl).
- Procedure:
 - In a round-bottom flask, dissolve methyl 3-methoxypropionate in a mixture of water and methanol.
 - Add a solution of NaOH or KOH (e.g., 2 g of NaOH in 30 mL of water for 26 mmol of ester).
 - Heat the mixture under reflux for approximately 4 hours.

- After cooling the reaction mixture, carefully add concentrated HCl until the solution is acidic to precipitate the **3-methoxypropanoic acid**.
- The product can be isolated by filtration and washed with cold water. Further purification can be achieved by recrystallization or distillation under reduced pressure.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxypropanoic Acid (CAS: 2544-06-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676782#3-methoxypropanoic-acid-cas-number-2544-06-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com